
(2-乙氧基吡啶-4-基)甲醇
描述
“(2-Ethoxypyridin-4-yl)methanol” is a chemical compound with the CAS Number: 153928-58-6 . It has a molecular weight of 153.18 and its IUPAC name is (2-ethoxy-4-pyridinyl)methanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Ethoxypyridin-4-yl)methanol” is 1S/C8H11NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2-Ethoxypyridin-4-yl)methanol” is a liquid with a molecular weight of 153.18 . Its IUPAC name is (2-ethoxy-4-pyridinyl)methanol . The InChI code provides further details about its molecular structure .
科学研究应用
配体交换和催化活性
Klausmeyer 等人 (2003) 的一项研究证明了 [Et4N]3[W2(CO)6(OMe)3] 与醇(包括 4-氨基苯酚和 4-羟基吡啶等取代芳基醇)的配体交换反应,表明在合成化学和催化中的潜在应用 Klausmeyer 等人,2003。类似地,Ghorbanloo 和 Maleki Alamooti (2017) 描述了钼 (VI) 配合物与沸石 Y 中的噻唑-腙配体的包封,作为氧化反应的高效可重复使用催化剂,展示了此类配合物在非均相催化中的广泛适用性 Ghorbanloo & Maleki Alamooti,2017。
表面化学和材料科学
Wu 等人 (2012) 利用甲醇探测二氧化铈纳米晶体的表面位点,表明其在研究有机分子和金属氧化物催化剂之间的相互作用中的作用,这对催化材料的开发至关重要 Wu 等人,2012。此外,Adrian 等人 (2004) 通过配体交换反应合成了双核和三核钼羰基化合物并对其进行了表征,突出了甲醇衍生物在制备复杂金属有机结构中的潜力,这与材料科学和配位化学相关 Adrian 等人,2004。
有机合成和化学
Böck 等人 (2021) 关于 N,4-二杂芳基 2-氨基噻唑单氢溴化物盐(包括甲醇溶剂化物)的合成和结构表征的研究,说明了甲醇衍生物在详细研究氢键和质子化位点中的效用,这与有机合成和药物设计有关 Böck 等人,2021。Reddy 等人 (2012) 展示了 InCl3 促进的六氢-1H-呋喃[3,4-c]吡喃衍生物从 (2-(4-甲氧基苯基)-4-亚甲基四氢呋喃-3-基)甲醇的合成,揭示了合成复杂有机骨架的创新途径 Reddy 等人,2012。
催化和绿色化学
Natte 等人 (2017) 讨论了甲醇在有机合成中作为 C1 来源的过渡金属催化利用,强调了甲醇及其衍生物在生态友好合成过程中的重要性,这对于绿色化学的发展至关重要 Natte 等人,2017。
属性
IUPAC Name |
(2-ethoxypyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDFTSWQRFROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxypyridin-4-yl)methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

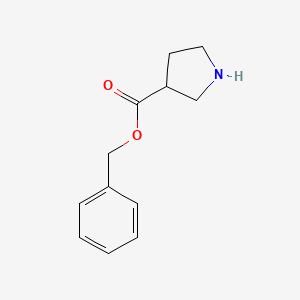
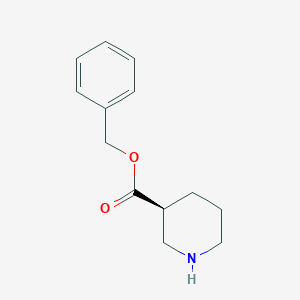
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3105511.png)
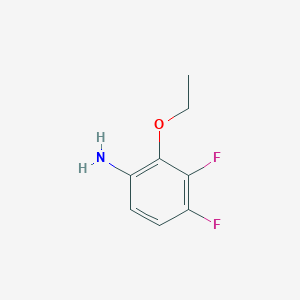
![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
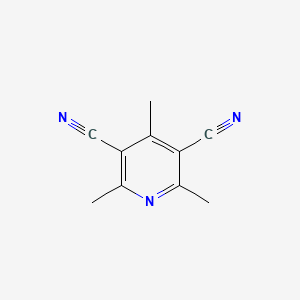
![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)

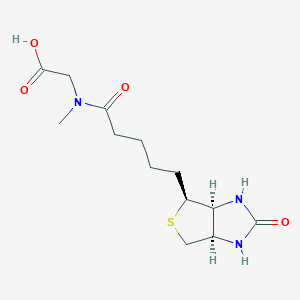

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)
